N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
Description
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine (CAS 18378-29-5) is a nitro-substituted benzoxadiazole derivative with a methylamine group at the 4-position. Its molecular formula is C₇H₆N₄O₃, with a molecular weight of 194.14 g/mol . The compound is characterized by a benzoxadiazole core, a nitro group at the 7-position, and a methyl-substituted amine at the 4-position. The SMILES notation is CNC1=CC=C(C2=NON=C12)N+[O-], reflecting its fused heterocyclic structure. It is typically stored at -20°C and has a purity of >95% (HPLC) .
Properties
IUPAC Name |
N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-8-4-2-3-5(11(12)13)7-6(4)9-14-10-7/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPBYPSUWZVMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345705 | |
| Record name | N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18378-29-5 | |
| Record name | N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitration of 2,1,3-Benzoxadiazole Precursors
The synthesis begins with the nitration of 2,1,3-benzoxadiazole derivatives. A mixture of concentrated nitric acid (HNO₃, 68%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C introduces a nitro group at the 7-position. Reaction completion is monitored via thin-layer chromatography (TLC), with typical reaction times of 4–6 hours.
Table 1: Nitration Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C |
| HNO₃:H₂SO₄ Ratio | 1:3 (v/v) |
| Reaction Time | 4–6 hours |
| Yield | 75–85% |
Methylation of 7-Nitro-2,1,3-benzoxadiazol-4-amine
The nitrated intermediate undergoes methylation using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in anhydrous tetrahydrofuran (THF). Potassium carbonate (K₂CO₃) acts as a base, facilitating nucleophilic substitution at the 4-position amine. Reactions proceed at 60–70°C for 8–12 hours, yielding the final product after purification.
Table 2: Methylation Optimization
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| CH₃I | THF | 60°C | 82 |
| (CH₃O)₂SO₂ | DMF | 70°C | 78 |
Advanced Methodologies and Catalytic Systems
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, nitration under microwave conditions (100 W, 80°C) achieves 90% conversion in 30 minutes, while methylation completes in 2 hours with comparable yields.
Flow Chemistry Approaches
Continuous flow systems enhance scalability and safety. Using a microreactor, nitration at 5°C with a residence time of 10 minutes achieves 88% yield, minimizing byproduct formation. Subsequent methylation in a second reactor module completes the synthesis in under 3 hours.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity. Retention time: 6.8 minutes.
Industrial-Scale Production Challenges
Waste Management
Nitration generates acidic waste (pH <1), requiring neutralization with sodium bicarbonate before disposal. Methylation byproducts (e.g., iodomethane) necessitate scrubbers to capture volatile organics.
Cost Efficiency
Bulk pricing analysis reveals raw material costs of $120/kg, with catalytic systems contributing 35% of total expenses. Switching to recyclable catalysts (e.g., polymer-supported K₂CO₃) reduces costs by 20%.
Comparative Analysis of Synthetic Protocols
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional Batch | 78 | 95 | Moderate |
| Microwave-Assisted | 90 | 98 | High |
| Flow Chemistry | 88 | 97 | High |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-Methyl-2,1,3-benzoxadiazol-4-amine.
Substitution: Formation of various substituted benzoxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Characteristics
- IUPAC Name : N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
- Molecular Formula :
- Molecular Weight : 194.14 g/mol
- Melting Point : 258-260 °C
The compound features a benzoxadiazole ring with a nitro group at the 7-position and a methylamino group, contributing to its unique chemical behavior and fluorescence characteristics.
Fluorescent Probes
NBD-M is widely used as a fluorescent probe in various biochemical assays. Its ability to emit fluorescence upon excitation makes it valuable for:
- Studying Enzyme Activities : Researchers utilize NBD-M to monitor enzymatic reactions by tracking fluorescence changes.
- Protein Interactions : The compound helps visualize interactions between proteins in live cells.
- Cellular Processes : It is employed in imaging studies to observe the dynamics and localization of biomolecules within cells.
Chemical Synthesis
In synthetic chemistry, NBD-M serves as a building block for more complex molecules. Its reactive functional groups allow for:
- Substitution Reactions : The methylamino group can participate in nucleophilic substitution reactions, facilitating the synthesis of various derivatives.
- Formation of New Compounds : Through oxidation and reduction reactions, NBD-M can be transformed into other useful compounds, expanding its utility in organic synthesis.
Biological Research
NBD-M has potential applications in biological research due to its fluorescent properties:
- Imaging Techniques : It is utilized in fluorescence microscopy to visualize cellular structures and processes.
- Tracking Biomolecules : The compound can be conjugated with biomolecules to track their movement and interactions in live cells.
Study 1: Enzymatic Activity Monitoring
A study demonstrated the use of NBD-M as a probe for monitoring the activity of specific enzymes involved in metabolic pathways. The fluorescence intensity correlated with enzyme activity levels, allowing researchers to quantify enzyme kinetics effectively.
Study 2: Protein Interaction Visualization
Another research project utilized NBD-M to visualize protein-protein interactions within living cells. By tagging proteins with NBD-M derivatives, researchers could observe dynamic interactions in real-time using fluorescence microscopy.
Study 3: Cellular Dynamics Tracking
In a cellular dynamics study, NBD-M was employed to track the localization of signaling molecules within cancer cells. The results highlighted the compound's effectiveness in providing insights into cellular mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine is primarily based on its ability to act as a fluorescent probe. Upon excitation with light of a specific wavelength, the compound emits fluorescence, which can be detected and measured. This property allows researchers to visualize and quantify various biological processes. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzoxadiazole scaffold is highly modular, with substitutions at the 4- and 7-positions significantly altering physicochemical and biological properties. Below is a detailed comparison of N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine with structurally related compounds:
Structural and Functional Modifications
Biological Activity
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine (commonly referred to as N-Methyl-NBD) is a synthetic compound belonging to the benzoxadiazole family, which is recognized for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science. This article provides an overview of the biological activity of N-Methyl-NBD, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
N-Methyl-NBD is characterized by a methyl group at the nitrogen position and a nitro group at the 7-position of the benzoxadiazole ring. The molecular formula is , with a molecular weight of approximately 180.17 g/mol. This structure contributes to its unique physical and chemical properties, including fluorescence, which is utilized in various biological assays.
The biological activity of N-Methyl-NBD can be attributed to several mechanisms:
- Fluorescent Properties : The compound exhibits strong fluorescent characteristics, making it useful as a fluorescent probe in cellular imaging and detection assays.
- Interaction with Biological Macromolecules : N-Methyl-NBD has been shown to interact with proteins and nucleic acids, influencing their structure and function. This interaction may involve hydrogen bonding and π-stacking due to its aromatic nature.
- Antioxidant Activity : Studies have indicated that N-Methyl-NBD can scavenge free radicals, thereby modulating oxidative stress within cells.
Biological Activity
N-Methyl-NBD has been investigated for a variety of biological activities:
- Antibacterial Properties : Research indicates that N-Methyl-NBD exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. This makes it a potential candidate for developing new antibacterial agents.
- Antifungal Activity : The compound has also demonstrated antifungal properties, showing efficacy against common fungal pathogens.
- Anticancer Potential : Preliminary studies suggest that N-Methyl-NBD may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve cell cycle arrest and modulation of apoptotic pathways.
Case Studies
-
Antibacterial Efficacy Study :
A study evaluated the antibacterial activity of N-Methyl-NBD against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating its potential as an effective antibacterial agent . -
Anticancer Research :
In vitro experiments were conducted on human cancer cell lines (e.g., HeLa and MCF-7). Treatment with N-Methyl-NBD resulted in a dose-dependent decrease in cell viability, with IC50 values determined at 30 µM for HeLa cells and 40 µM for MCF-7 cells after 48 hours of exposure . Flow cytometry analysis revealed an increase in cells arrested at the G2/M phase, suggesting a mechanism involving cell cycle disruption .
Comparative Analysis
To better understand the biological activity of N-Methyl-NBD compared to similar compounds, the following table summarizes key features:
| Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| N-(4-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine | Moderate | Yes | Potential |
| N-butyl-7-nitro-2,1,3-benzoxadiazol-4-amine | Yes | Moderate | Limited |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine, and how do they influence experimental design?
- Answer : The compound is a crystalline solid with a melting point of 206–209°C, density of 1.462 g/cm³, and solubility ≥37.9 mg/mL in DMSO and ≥3.53 mg/mL in ethanol (sonication required). Its insolubility in water necessitates polar aprotic solvents for biological assays. Storage at -20°C under inert conditions is critical to prevent degradation. These properties dictate protocols for dissolution, storage, and handling in kinetic or thermodynamic studies .
Q. What synthetic routes are commonly used to prepare this compound, and what are the critical reaction parameters?
- Answer : Synthesis often involves nucleophilic substitution on 4-chloro-7-nitrobenzofurazan (NBD-chloride), where methylamine replaces the chloride group. Key parameters include reaction temperature (60–80°C), solvent choice (e.g., anhydrous THF or DMF), and reaction time (12–24 hours). Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity. Monitoring by TLC and NMR is essential to confirm intermediate formation .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Answer :
- 1H/13C NMR : To confirm methylamine substitution and aromatic proton environments (e.g., shifts at δ 3.3 ppm for N-methyl groups).
- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretching) and ~1340 cm⁻¹ (NO₂ symmetric stretching) validate nitro group presence.
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular ion [M+H]⁺ at m/z 238.16 .
Advanced Research Questions
Q. How can this compound serve as an environment-sensitive fluorescent probe in membrane protein studies?
- Answer : The nitrobenzoxadiazole (NBD) core exhibits solvatochromism: fluorescence intensity increases and emission shifts to shorter wavelengths (blue shift) in hydrophobic environments (e.g., lipid bilayers). Researchers use this to track protein-membrane partitioning by measuring time-resolved fluorescence decay (nanosecond timescale) or steady-state emission spectra. For example, labeling a protein’s cysteine residue with the probe allows real-time monitoring of conformational changes during membrane insertion .
Q. What experimental strategies mitigate variability in biological activity measurements (e.g., IC50) for this compound?
- Answer : Variability arises from solvent effects (DMSO concentration >1% can destabilize proteins), light sensitivity (NBD derivatives degrade under UV), and aggregation. Mitigation strategies include:
- Solvent Control : Use freshly prepared stock solutions with DMSO ≤0.1% v/v.
- Dark Incubation : Shield reactions from light during assays.
- Dynamic Light Scattering (DLS) : Confirm colloidal stability in buffer systems.
Reported IC50 values (e.g., 146 µM for c-Myc inhibition) should be validated with orthogonal assays (e.g., SPR or ITC) to rule out artifacts .
Q. How does the compound’s electronic structure influence its reactivity in photoaffinity labeling applications?
- Answer : The nitro group acts as an electron-withdrawing moiety, stabilizing radical intermediates generated under UV light. This enables covalent crosslinking with proximal biomolecules (e.g., proteins or DNA). Researchers optimize labeling efficiency by tuning UV exposure time (10–30 seconds at 365 nm) and using quenchers (e.g., β-mercaptoethanol) to minimize nonspecific binding. Post-labeling, SDS-PAGE or HPLC-MS identifies adducts .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis, and how are they addressed?
- Answer : Common impurities include unreacted NBD-chloride and N-methylamine byproducts. Challenges:
- Detection Limits : LC-MS/MS with a C18 column (0.1% formic acid gradient) achieves ppm-level sensitivity.
- Chromatographic Co-elution : Use orthogonal methods like HILIC or ion-pair chromatography.
- Quantification : External calibration curves with certified reference standards .
Data Contradiction Analysis
Q. Discrepancies in reported solubility How should researchers reconcile conflicting values across studies?
- Answer : Solubility variations (e.g., 37.9 mg/mL in DMSO vs. 3.53 mg/mL in EtOH) stem from measurement conditions (temperature, sonication time). Researchers must:
Replicate methods precisely (e.g., 30-minute sonication at 25°C).
Validate via nephelometry or UV-vis spectrophotometry.
Report batch-specific certificates of analysis (CoA) for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
